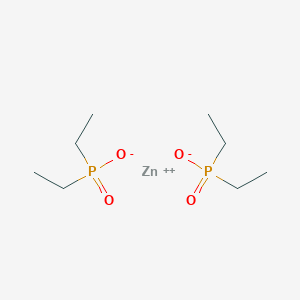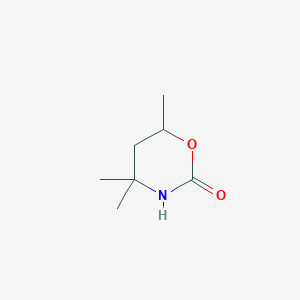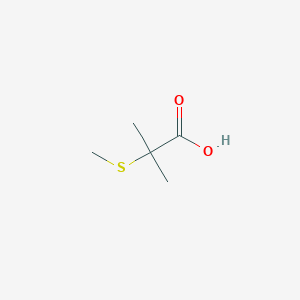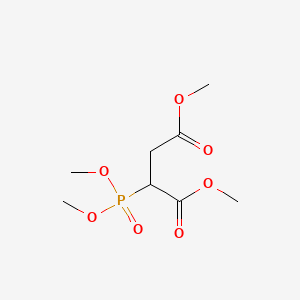
zinc;diethylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc diethylphosphinate is an organometallic compound with the chemical formula C8H20O4P2Zn. It is a colorless solid that is stable at room temperature. This compound is widely used in organic synthesis and serves as a catalyst in various chemical reactions, such as the hydrogenation of alkenes and the esterification of alkenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc diethylphosphinate can be synthesized by reacting diethylphosphinic acid or its alkali metal salt with zinc oxide. The reaction typically occurs in an aqueous medium, and the pH of the solution is adjusted to generate the desired precipitate . The process involves the following steps:
- Formulating a mixed solution of diethylphosphinic acid and zinc oxide.
- Adjusting the pH of the solution to 0-6 to generate a precipitate.
- Isolating and purifying the precipitate to obtain high-purity zinc diethylphosphinate .
Industrial Production Methods
Industrial production of zinc diethylphosphinate follows similar synthetic routes but on a larger scale. The process involves continuous mixing and pH adjustment to ensure consistent product quality. The final product is then dried and purified to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc diethylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions where the diethylphosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with zinc diethylphosphinate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperature and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from reactions involving zinc diethylphosphinate depend on the type of reaction. For example, oxidation reactions may yield zinc phosphate derivatives, while substitution reactions can produce a variety of organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Zinc diethylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and esterification reactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism by which zinc diethylphosphinate exerts its effects involves its interaction with molecular targets and pathways. In flame retardancy, it acts by promoting char formation and inhibiting the release of flammable gases. The compound decomposes at high temperatures to form a protective char layer, which prevents the spread of flames .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum diethylphosphinate: Similar in structure and function, used as a flame retardant in polymers.
Aluminum hypophosphite: Another flame retardant with different thermal stability properties.
Zinc hypophosphite: Used in similar applications but with different chemical properties.
Uniqueness
Zinc diethylphosphinate is unique due to its high phosphorus content and excellent compatibility with various polymers. It provides superior flame retardancy and thermal stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
284685-45-6 |
|---|---|
Molekularformel |
C4H11O2PZn |
Molekulargewicht |
187.5 g/mol |
IUPAC-Name |
diethylphosphinic acid;zinc |
InChI |
InChI=1S/C4H11O2P.Zn/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI-Schlüssel |
KGMDMBZHGQDCLF-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Zn+2] |
Kanonische SMILES |
CCP(=O)(CC)O.[Zn] |
| 284685-45-6 | |
Physikalische Beschreibung |
Dry Powder |
Piktogramme |
Corrosive; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)




